Cerium trimetaphosphate

Scintillator materials UV luminescence Stokes shift

Cerium trimetaphosphate (CAS 13454-72-3), also referred to as cerium(III) trimetaphosphate or cerium cyclotriphosphate, is an inorganic cerium phosphate compound with the molecular formula CeP3O9 (anhydrous) or CeP3O9·3H2O (trihydrate) and a molecular weight of 377.03 g/mol. It belongs to the rare earth trimetaphosphate family LnP3O9 and crystallizes in the orthorhombic system with space group C2221, isostructural with LaP3O9, PrP3O9, and NdP3O9.

Molecular Formula CeO9P3
Molecular Weight 377.03 g/mol
CAS No. 13454-72-3
Cat. No. B077007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium trimetaphosphate
CAS13454-72-3
Molecular FormulaCeO9P3
Molecular Weight377.03 g/mol
Structural Identifiers
SMILES[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Ce+3]
InChIInChI=1S/Ce.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3
InChIKeyQZICQDIKOLWDKB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Trimetaphosphate (CeP3O9, CAS 13454-72-3): Structural, Optical, and Thermal Baseline for Scientific Procurement


Cerium trimetaphosphate (CAS 13454-72-3), also referred to as cerium(III) trimetaphosphate or cerium cyclotriphosphate, is an inorganic cerium phosphate compound with the molecular formula CeP3O9 (anhydrous) or CeP3O9·3H2O (trihydrate) and a molecular weight of 377.03 g/mol [1]. It belongs to the rare earth trimetaphosphate family LnP3O9 and crystallizes in the orthorhombic system with space group C2221, isostructural with LaP3O9, PrP3O9, and NdP3O9 [2]. The compound exists in two principal forms: the hydrated cyclotriphosphate CeP3O9·3H2O (hexagonal, space group P6̄) containing the cyclic P3O9³⁻ anion, and the anhydrous polyphosphate Ce(PO3)3 (orthorhombic C2221) featuring corner-sharing PO4 tetrahedra in chain configuration, formed by thermal dehydration above ~632 K [3]. Its distinctive optical properties—including an ultra-small Stokes shift, defined UV emission, and sharp optical transparency cut-off—position it as a candidate for UV scintillator and solid-state laser applications [1][4].

Why Cerium Trimetaphosphate Cannot Be Replaced by Generic Cerium Phosphate Alternatives in Performance-Critical Applications


Cerium phosphate compounds span at least four distinct stoichiometric classes—orthophosphate CePO4, pyrophosphate CeP2O7, cyclotriphosphate/metaphosphate CeP3O9, polyphosphate Ce(PO3)3, and ultraphosphate CeP5O14—each exhibiting fundamentally different anion topologies (isolated PO4³⁻ tetrahedra, P2O7⁴⁻ dimers, cyclic P3O9³⁻ rings, polyphosphate chains, and cross-linked ultraphosphate networks, respectively) [1]. These structural differences directly determine key performance parameters: the ultra-small Stokes shift of 760 cm⁻¹ observed in Ce(PO3)3 is a direct consequence of the polyphosphate chain structure and cannot be replicated in CePO4 or CeP5O14 [1]. The thermal decomposition pathway of CeP3O9 (onset at 1020°C with activation energy of 51.7 ± 3.0 kcal/mol) differs markedly from CeP3O9·3H2O (dehydration at 167–359°C) and from CePO4 (stable to >1600°C), meaning that selecting the wrong phosphate form for high-temperature processes leads to premature phase degradation [2][3]. Furthermore, in the CeO2–H3PO4 synthesis system, Ce(PO3)3 formation conditions are distinctly different from those yielding CePO4 or CeP5O14, so substituting precursors without adjusting the thermodynamic pathway results in a different product entirely [4].

Quantitative Differentiation Evidence for Cerium Trimetaphosphate (CeP3O9 / Ce(PO3)3) Against Closest Analogs


Ultra-Low Stokes Shift of 760 cm⁻¹ Enables Efficient UV Scintillation vs. Ce:YAG and Competing Ce-Doped Scintillators

The anhydrous cerium polyphosphate Ce(PO3)3 exhibits a Stokes shift of only 760 cm⁻¹ for the Ce³⁺ 5d→4f emission, measured at room temperature under UV excitation [1]. This value is approximately 3.3–4.7× smaller than the Stokes shift of the widely used commercial scintillator Ce:YAG (~2,500–3,600 cm⁻¹; absorption ~460 nm / 21,739 cm⁻¹, emission ~550 nm / 18,182 cm⁻¹) [2][3]. A smaller Stokes shift minimizes non-radiative energy loss between excitation and emission, directly enhancing the intrinsic luminescence efficiency and enabling efficient ultraviolet rather than visible-wavelength scintillation output. This UV emission characteristic (peak emission at ~320–340 nm for Ce(PO3)3) contrasts with CeP5O14, which emits at 335 nm with a biexponential decay (τ₁ = 12 ns, τ₂ = 36 ns) and has been described as having limited practical usefulness as a scintillator due to low density [4].

Scintillator materials UV luminescence Stokes shift Ce³⁺ d-f transition Radiation detection

Higher Ce³⁺ Luminescence Efficiency of Anhydrous Ce(PO3)3 Over Hydrated CeP3O9·3H2O Under Both UV and X-Ray Excitation

In the first direct optical comparison of cerium cyclotriphosphate and polyphosphate, the anhydrous Ce(PO3)3 polyphosphate demonstrated unequivocally higher Ce³⁺ luminescence efficiency than CeP3O9·3H2O under both UV and X-ray excitation at room temperature [1]. The study further established that the Ce³⁺ luminescence lifetime is shorter in anhydrous Ce(PO3)3 than in the hydrated cyclotriphosphate form, attributed to increased Ce³⁺–Ce³⁺ pair interactions rather than the mere absence of lattice water molecules [1]. This represents a rare intra-class, form-specific comparison where the anhydrous polyphosphate form—obtainable by controlled thermal dehydration of CeP3O9·3H2O above 632 K in air [2]—is directly shown to outperform its hydrated precursor as a luminescent material. The high luminescence yield under X-ray excitation specifically positions Ce(PO3)3 for radioluminescence and scintillation applications [1].

Photoluminescence X-ray scintillation Ce³⁺ luminescence yield Hydration effect Radioluminescence

Thermal Decomposition Stability of CeP3O9 Above 1000°C vs. Premature Dehydration of CeP3O9·3H2O Below 360°C

The anhydrous cerium trimetaphosphate CeP3O9 exhibits high-temperature decomposition only in the range 1020–1160°C under isothermal conditions, following a 'contracting sphere' kinetic model with an activation energy of 51.7 ± 3.0 kcal/mol (216.3 ± 12.6 kJ/mol) for conversion values up to α = 0.70 [1][2]. In stark contrast, the trihydrate CeP3O9·3H2O begins thermal dehydration at temperatures as low as 440 K (167°C) in air, undergoing a two-step decomposition: first to an amorphous phase at 440–632 K, then crystallization to orthorhombic Ce(PO3)3 at T > 632 K [3]. When dehydration is conducted under controlled low water vapour pressure (5 hPa), a crystallized intermediate monohydrate forms at 259–343 K before yielding a structurally distinct anhydrous polyphosphate at 343–791 K—different from the Ce(PO3)3 obtained in air [3]. For reference, CePO4 orthophosphate remains stable to well above 1600°C [4], while CeP5O14 melts congruently at 1064°C [5], establishing a clear thermal stability hierarchy: CePO4 > CeP5O14 > CeP3O9 > Ce(PO3)3 > CeP3O9·3H2O.

Thermal stability Decomposition kinetics Contracting sphere model Activation energy High-temperature materials

Sharp UV Absorption Edge at 280 nm and Optical Transparency Above 341 nm for Solid-State UV Laser Applications

Single-crystal CeP3O9 exhibits a strongest absorption peak at 280 nm and a corresponding emission peak at 320 nm, with the crystal remaining optically transparent for all wavelengths above 341 nm [1]. The polycrystalline powder form shows an ultraviolet cut-off edge at approximately 350 nm [1]. This well-defined UV optical window is the basis for patent CN101007629A, which discloses CeP3O9 single crystals grown by high-temperature solid-state flux method as a purple-light-emitting crystal material suitable for compact high-power purple solid-state lasers [2]. In comparison, Ce:YAG emits in the green-yellow region (~550 nm), and CeP5O14 emits at ~335 nm but suffers from low material density limiting its practical scintillator viability [3]. The DFT-calculated density of states and dielectric function reported for CeP3O9 further support its qualification as a UV emission material [1].

UV laser material Optical transparency Absorption edge Purple-emitting crystal Solid-state laser

Crystallographic Density Differentiation: CeP3O9 (3.520 g/cm³) vs. CePO4 Orthophosphate (~5.2 g/cm³) for Weight-Sensitive Optical and Coating Applications

CeP3O9 crystallizes in the orthorhombic system (space group C2221) with refined single-crystal cell parameters a = 8.6059 Å, b = 11.2437 Å, c = 7.3518 Å, V = 711.4(3) ų, Z = 4, yielding a calculated density Dc = 3.520 g/cm³ [1]. This represents a ~32% lower density compared to the more common cerium orthophosphate CePO4 (monoclinic monazite-type structure, density ~5.2 g/cm³ measured, 5.26 g/cm³ calculated) [2]. The lower density of CeP3O9 is a direct consequence of its polyphosphate chain structure versus the compact monazite framework of CePO4. For comparison, CeP5O14 ultraphosphate has a calculated density of ~3.15–3.29 g/cm³ [3]. Furthermore, Raman spectroscopic studies across the entire lanthanide trimetaphosphate series Ln(PO3)3 demonstrate that vibrational band frequency variations with atomic number are significantly less pronounced in trimetaphosphates than in orthophosphates, indicating a structurally more accommodating host lattice for rare earth substitution [4].

Crystal density Orthorhombic vs. monoclinic Lattice parameters X-ray diffraction Materials selection

Evidence-Backed Application Scenarios Where Cerium Trimetaphosphate (CeP3O9) Provides Demonstrable Advantage


Fast UV Scintillator Material for Time-Resolved Radiation Detection

The ultra-small Stokes shift of 760 cm⁻¹ combined with UV emission at ~320–340 nm and a short luminescence decay time makes Ce(PO3)3 a candidate for fast ultraviolet scintillator applications [1]. Unlike Ce:YAG, which emits in the visible green-yellow region (~550 nm) and has a decay time of ~70 ns, the UV output of Ce(PO3)3 can be directly coupled to UV-sensitive photomultiplier tubes or silicon photomultipliers without wavelength-shifting intermediaries. The higher luminescence efficiency of the anhydrous form under X-ray excitation specifically supports radioluminescence-based detection modalities [1]. Users must procure the anhydrous Ce(PO3)3 form (obtained by controlled thermal dehydration of CeP3O9·3H2O above 632 K) to achieve this performance profile [2].

Compact High-Power Purple/UV Solid-State Laser Gain Medium

CeP3O9 single crystals, with their strong absorption at 280 nm, emission at 320 nm, and full optical transparency above 341 nm, are explicitly claimed in patent CN101007629A as a purple-light-emitting crystal material for compact high-power purple solid-state lasers [3]. The orthorhombic C2221 crystal structure (a = 8.6059, b = 11.2437, c = 7.3518 Å, Dc = 3.520 g/cm³) provides a well-defined crystallographic environment for Ce³⁺ luminescence centers [4]. This application is uniquely enabled by the UV emission wavelength that differentiates CeP3O9 from visible-emitting Ce:YAG, Ce:LuAG, and other Ce-doped garnet laser crystals.

High-Temperature Optical Component or Coating Precursor Above 600°C

For applications requiring thermal processing or service above 600°C—such as glass-ceramic scintillator fabrication, high-temperature phosphor synthesis, or ceramic composite sintering—CeP3O9 in its anhydrous form remains structurally intact up to ~1020°C before decomposition begins [5]. This represents a ~700°C operational window beyond the stability limit of the hydrated CeP3O9·3H2O form, which dehydrates below 360°C with associated mass loss and phase transformation [2]. Procurement specifications must explicitly require the anhydrous form with verification by TG-DTA or XRD to confirm the absence of the hydrated phase.

Phase-Pure Precursor for Ternary Cerium Phosphate Materials Design

In the CePO4–KPO3–Ce(PO3)3 ternary system, the phase equilibria have been systematically mapped, and the binary system CeP3O9–CeP5O14 has a defined phase diagram with CeP5O14 melting congruently at 1064°C [6][7]. The well-characterized phase relationships and the structural isomorphism of CeP3O9 with LaP3O9, PrP3O9, and NdP3O9 [8] make CeP3O9 a reliable starting material for synthesizing mixed rare earth phosphate compounds—such as KCe(PO3)4 (melting congruently at 880°C [9])—where precise stoichiometric control of the P₂O₅-rich region is required. The documented Raman spectroscopic fingerprint across the lanthanide trimetaphosphate series provides a quality control tool for phase verification [10].

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